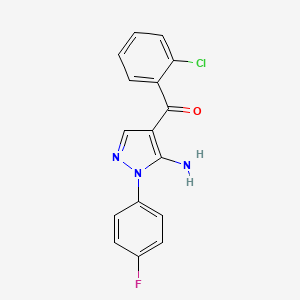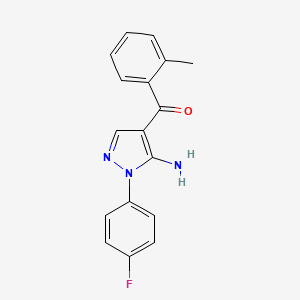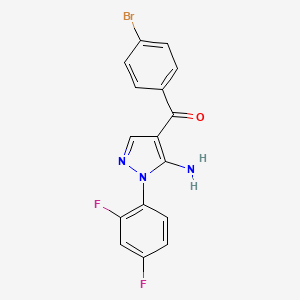![molecular formula C26H18F6NP B3042476 [3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane CAS No. 628301-58-6](/img/structure/B3042476.png)
[3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane
Übersicht
Beschreibung
[3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane: is a complex organophosphorus compound known for its unique chemical properties and potential applications in various fields of science and industry. This compound features a phosphane core bonded to a phenyl group substituted with trifluoromethyl groups, which imparts distinct electronic and steric characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane typically involves the reaction of triphenylphosphine with 3,5-bis(trifluoromethyl)aniline under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane can undergo oxidation reactions, typically forming phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It is explored for its potential in the development of advanced materials with unique electronic properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: The compound can be used as a probe to study biological processes at the molecular level.
Industry:
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which [3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to participate in electron transfer processes, making it an effective ligand in catalysis. The phosphane core can coordinate with metal centers, facilitating various catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A simpler analog without the trifluoromethyl groups.
Tris(2,4,6-trifluorophenyl)phosphine: Another fluorinated phosphane with different substitution patterns.
Uniqueness:
Electronic Properties: The presence of trifluoromethyl groups significantly alters the electronic properties, making [3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane more electron-withdrawing compared to its analogs.
Steric Effects: The bulky trifluoromethyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]imino-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F6NP/c27-25(28,29)19-16-20(26(30,31)32)18-21(17-19)33-34(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBZKILJZQBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F6NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


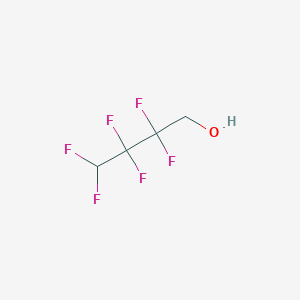


![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)

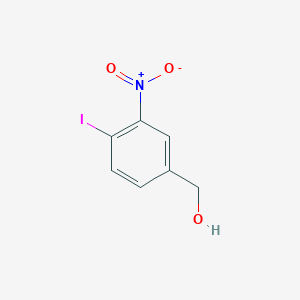
![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)



![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)
